molecular formula C21H26ClNO3 B13787088 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride CAS No. 66902-51-0

2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride

Cat. No.: B13787088
CAS No.: 66902-51-0
M. Wt: 375.9 g/mol
InChI Key: WTQXHMJJMABQNJ-UHFFFAOYSA-N
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Description

2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is a chemical compound that combines the structural features of 2,2-diphenylacetic acid and 3-morpholinopropyl ester, with the addition of a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 3-morpholinopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as pivalic anhydride and a catalyst like a chiral acyl-transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester moiety can undergo hydrolysis to release the active 2,2-diphenylacetic acid, which may interact with enzymes or receptors in biological systems. The morpholine ring can also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylacetic acid: A precursor to the ester, used in various organic synthesis reactions.

    3-Morpholinopropanol: A component of the ester, used in the synthesis of pharmaceuticals and other organic compounds.

    Diphenylacetic acid derivatives: Compounds with similar structural features and applications in organic synthesis and medicinal chemistry.

Uniqueness

2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is unique due to its combination of the diphenylacetic acid and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

66902-51-0

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

3-morpholin-4-ium-4-ylpropyl 2,2-diphenylacetate;chloride

InChI

InChI=1S/C21H25NO3.ClH/c23-21(25-15-7-12-22-13-16-24-17-14-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-6,8-11,20H,7,12-17H2;1H

InChI Key

WTQXHMJJMABQNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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